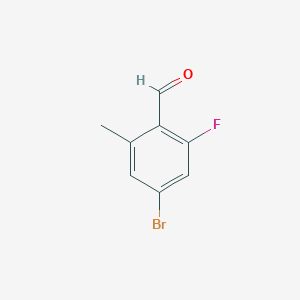

5-(Bromomethyl)-2-fluorobenzaldehyde

Übersicht

Beschreibung

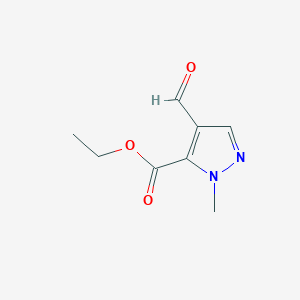

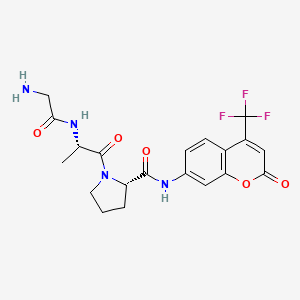

Chemical compounds like “5-(Bromomethyl)-2-fluorobenzaldehyde” belong to the class of organic compounds known as aromatic aldehydes. These are aromatic compounds containing a carbonyl group directly attached to an aromatic ring .

Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine and fluorine) into an organic compound .Molecular Structure Analysis

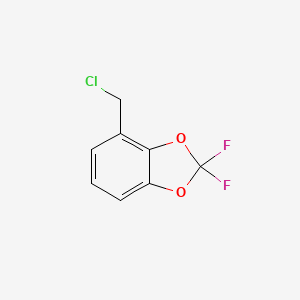

The molecular structure of a compound like this would likely involve a benzene ring (due to the ‘benzaldehyde’ component of the name), with a bromomethyl group (-CH2Br) and a fluorine atom attached at the 5th and 2nd carbon atoms respectively .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Halogenated compounds are often used in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Bromomethyl)-2-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, reactivity, and stability would be influenced by the presence and position of the bromomethyl and fluorine groups .Wissenschaftliche Forschungsanwendungen

-

Biological Experiments

- Summary of Application : 5-Bromomethyl-fluorescein is a multifunctional dye used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

- Methods of Application : The specific methods of application can vary widely depending on the experiment. Generally, the dye is applied to the biological sample and then observed under appropriate conditions .

- Results or Outcomes : The use of this dye can provide valuable insights into various biological processes and structures .

-

Chemistry of Natural Compounds

- Summary of Application : 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones based on fructose have been synthesized and their antioxidant activity has been studied .

- Methods of Application : The synthesis of these compounds was based on Wittig reactions of 5-hydroxymethylfurfurol (5-HMF) and its derivatives with various phosphoranes .

- Results or Outcomes : The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress the generation of reactive oxygen species .

-

pH Indicator

- Summary of Application : Bromothymol blue, which contains a bromomethyl group, is a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application : The indicator is typically sold in solid form as the sodium salt of the acid indicator . It is added to the solution being tested, and the color change indicates the pH of the solution .

- Results or Outcomes : The use of bromothymol blue allows for the determination of the pH of a solution, providing valuable information about the solution’s acidity or alkalinity .

-

Biorefinery Research

- Summary of Application : 5-(Hydroxymethyl)furfural (HMF), which can be modified to include a bromomethyl group, is a well-recognized renewable chemical intermediate in biorefinery research . It is used for the production of fuels, chemicals, and materials .

- Methods of Application : HMF is produced by the acid-catalyzed dehydration of biomass-derived hexoses . The inherent hydrophilicity and poor stability of HMF continue to disfavor its production and value addition from an economic standpoint .

- Results or Outcomes : The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

-

Pesticide

- Summary of Application : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br . It was used extensively as a pesticide until being phased out by most countries in the early 2000s .

- Methods of Application : It is produced both industrially and biologically . It is a recognized ozone-depleting chemical .

- Results or Outcomes : From the chemistry perspective, it is one of the halomethanes .

-

Antibody Mimetic

- Summary of Application : The development of a high-affinity conformation-sensitive antibody mimetic using a biocompatible copolymer carrier (iBody) has been reported . This strategy could significantly contribute to more effective drug discovery and design .

- Methods of Application : Using phage display, a new bicyclic peptide binder of prostate-specific membrane antigen (PSMA), a metalloprotease frequently overexpressed in prostate cancer, was identified . Multiple copies of a selected low-affinity peptide were linked to a biocompatible water-soluble N-(2-hydroxypropyl)methacrylamide copolymer carrier (iBody) to improve binding of the conjugate by several orders of magnitude .

- Results or Outcomes : The resulting iBody can distinguish between different conformations of the target protein . The possibility to develop stable, fully synthetic, conformation-selective antibody mimetics has potential applications for molecular recognition, diagnosis, and treatment of many pathologies .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUUCDJSGLSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278340 | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-fluorobenzaldehyde | |

CAS RN |

1820717-85-8 | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)